![molecular formula C17H21NO5 B1485317 Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate CAS No. 1173294-41-1](/img/structure/B1485317.png)
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Overview
Description
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a chemical compound with the IUPAC name 2- (tert-butyl) 3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo heptane-2,3-dicarboxylate . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO5. The InChI code provided gives a detailed description of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Derivative Formation
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate and related compounds are extensively used in chemical synthesis, particularly in the formation of novel compounds. For instance, Hřebabecký et al. (2006) illustrated the synthesis of novel conformationally locked carbocyclic nucleosides from similar compounds, highlighting their role in creating nucleoside analogues with potential biological applications (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Development of Amino Acid Analogues
This compound class is also instrumental in developing amino acid analogues. For example, Hart and Rapoport (1999) demonstrated the synthesis of 7-azabicyclo[2.2.1]heptane glutamic acid analogues, a process that involves intricate reactions and holds significance in medicinal chemistry and drug development (Hart & Rapoport, 1999).
Medicinal Chemistry Applications
The morpholine amino acids synthesized from these compounds, as presented by Kou et al. (2017), are notable for their potential in modulating physicochemical and pharmacokinetic properties of drug candidates, emphasizing the compound's significance in medicinal chemistry (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).
Catalytic and Synthetic Applications
These compounds also find applications in catalytic and synthetic chemistry. Gayet et al. (2002) explored their use in the kinetic resolution of racemic epoxides, which is a critical process in producing enantiomerically pure compounds, essential in various chemical and pharmaceutical applications (Gayet, Bertilsson, & Andersson, 2002).
properties
IUPAC Name |
2-O-benzyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-22-16(20)15-13-8-12(9-14(13)19)18(15)17(21)23-10-11-6-4-3-5-7-11/h3-7,12-15,19H,2,8-10H2,1H3/t12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNERQWYMBMKIIU-YJNKXOJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OCC3=CC=CC=C3)CC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OCC3=CC=CC=C3)C[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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